molecular formula C5H6N2O2S B1352429 1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 15112-09-1

1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No. B1352429
CAS RN: 15112-09-1
M. Wt: 158.18 g/mol
InChI Key: DLMPJSWFKZILOI-UHFFFAOYSA-N
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Description

1-Methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as MTP, is an organic compound that is widely used in scientific research. It is a heterocyclic compound, containing both sulfur and nitrogen atoms, and can be synthesized in a variety of ways. MTP has a wide range of applications in scientific research, including biochemical and physiological studies.

Scientific Research Applications

Crystal Structure and Spectroscopic Studies

1-Methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione derivatives, a type of thiobarbituric acid (TBA), have diverse applications in engineering and materials science. A study by Sharma et al. (2018) explored 20 TBA derivatives with structural diversity, confirming absolute configurations through X-ray crystallography. These derivatives exhibited intramolecular hydrogen bonding, crucial for their stability and function.

Novel Compound Synthesis

Asiri and Khan (2010) synthesized a novel compound, 5,5'-(1,4-phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione), through condensation of 1,3-diethyl-2-thiobarbituric acid and terephthalaldehyde. The compound's structure was established through various spectroscopic analyses, indicating the versatility of 1-methyl-2-thioxodihydropyrimidine derivatives in creating new chemical entities (Asiri & Khan, 2010).

Green Chemistry in Synthesis

In a study on green chemistry, Dhorajiya and Dholakiya (2013) described an organic solvent-free method to synthesize 5-[(arylamino)methylide]-2-thioxodihydropyrimidine-4,6-(1H,5H)-dione derivatives in water. This environmentally friendly method provides a sustainable approach to synthesizing these derivatives, highlighting the potential of 1-methyl-2-thioxodihydropyrimidine in green chemistry applications (Dhorajiya & Dholakiya, 2013).

Nonlinear Optical Properties

The nonlinear optical properties of derivatives of 1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione were studied by Shettigar et al. (2009). They found that these derivatives exhibited significant nonlinear optical behaviors, suggesting potential applications in optical devices and materials science (Shettigar et al., 2009).

Pharmacophore-based Virtual Screening

Xu et al. (2012) conducted a study involving pharmacophore-based virtual screening to identify novel B-Raf(V600E) inhibitors. This research demonstrated the potential of 1-methyl-2-thioxodihydropyrimidine derivatives in medicinal chemistry, particularly in the development of new therapeutic agents (Xu et al., 2012).

properties

IUPAC Name

1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-7-4(9)2-3(8)6-5(7)10/h2H2,1H3,(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMPJSWFKZILOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC(=O)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428550
Record name STK201358
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

CAS RN

15112-09-1
Record name STK201358
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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